molecular formula C16H18N4O2 B6051944 3-(cyclopentylamino)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione

3-(cyclopentylamino)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione

Katalognummer B6051944
Molekulargewicht: 298.34 g/mol
InChI-Schlüssel: PTLOQEZYSSMEMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(cyclopentylamino)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione, also known as CPI-17, is a protein kinase inhibitor that has been widely studied for its potential applications in the field of scientific research. CPI-17 is a small molecule that is able to inhibit the activity of myosin light chain kinase (MLCK), which plays a critical role in regulating smooth muscle contraction. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CPI-17 will be discussed in

Wirkmechanismus

3-(cyclopentylamino)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione exerts its inhibitory effects on MLCK by binding to the enzyme and preventing it from phosphorylating its substrate, myosin light chain (MLC). This, in turn, leads to a reduction in the phosphorylation of MLC, which is a key step in the process of smooth muscle contraction. By inhibiting the activity of MLCK, 3-(cyclopentylamino)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione is able to modulate the contractile properties of smooth muscle cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(cyclopentylamino)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione have been extensively studied in vitro and in vivo. In vitro studies have shown that 3-(cyclopentylamino)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione is able to inhibit the activity of MLCK in a dose-dependent manner, with higher concentrations of 3-(cyclopentylamino)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione leading to greater inhibition of MLCK activity. In vivo studies have demonstrated that 3-(cyclopentylamino)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione is able to modulate the contractile properties of smooth muscle cells in various tissues, including the bladder, uterus, and blood vessels.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using 3-(cyclopentylamino)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione in lab experiments is its specificity for MLCK. Because 3-(cyclopentylamino)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione specifically targets MLCK, it is able to modulate the contractile properties of smooth muscle cells without affecting other signaling pathways. This allows researchers to study the effects of 3-(cyclopentylamino)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione on smooth muscle contraction in a more targeted and specific manner. However, one of the limitations of using 3-(cyclopentylamino)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione in lab experiments is its potential toxicity. High concentrations of 3-(cyclopentylamino)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione have been shown to be toxic to cells, and care must be taken to ensure that the concentration of 3-(cyclopentylamino)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione used in experiments is within a safe range.

Zukünftige Richtungen

There are several potential future directions for research involving 3-(cyclopentylamino)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione. One area of interest is the development of new 3-(cyclopentylamino)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione analogs that have improved pharmacological properties, such as increased potency or reduced toxicity. Another area of interest is the use of 3-(cyclopentylamino)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione as a therapeutic agent for the treatment of diseases that involve abnormal smooth muscle contraction, such as asthma or hypertension. Finally, there is also potential for the use of 3-(cyclopentylamino)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione as a tool to study the regulation of smooth muscle contraction in more complex systems, such as whole organs or in vivo models.

Synthesemethoden

The synthesis of 3-(cyclopentylamino)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione involves several steps, including the preparation of the cyclopentylamine precursor, the cyclization of the precursor with the appropriate reagents, and the subsequent purification of the resulting product. The synthesis of 3-(cyclopentylamino)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione has been described in detail in several scientific publications, and the procedure has been optimized to ensure high yields and purity of the final product.

Wissenschaftliche Forschungsanwendungen

3-(cyclopentylamino)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione has been extensively studied for its potential applications in the field of scientific research. One of the most promising areas of research involves the use of 3-(cyclopentylamino)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione as a tool to study the regulation of smooth muscle contraction. Smooth muscle contraction is a complex process that is regulated by a variety of signaling pathways, and 3-(cyclopentylamino)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione has been shown to play a critical role in this process by inhibiting the activity of MLCK. By studying the effects of 3-(cyclopentylamino)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione on smooth muscle contraction, researchers are able to gain a better understanding of the underlying mechanisms that govern this process.

Eigenschaften

IUPAC Name

3-(cyclopentylamino)-2,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-1,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-12-7-3-6-10-11(12)8-17-14-13(10)15(22)20-16(19-14)18-9-4-1-2-5-9/h8-9H,1-7H2,(H2,17,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLOQEZYSSMEMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC3=NC=C4C(=C3C(=O)N2)CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.